

Application Notes and Protocols for 2-Methoxyethanol in Perovskite Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Methoxyethanol	
Cat. No.:	B045455	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxyethanol (2-ME) has emerged as a promising alternative solvent to the more common N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) in the fabrication of perovskite solar cells (PSCs). Its lower boiling point (124 °C) and higher vapor pressure facilitate more rapid solvent removal, influencing perovskite crystal growth and film morphology. [1][2] This can lead to the formation of more compact and uniform perovskite layers with smaller crystal grains, which helps to reduce leakage current and improve device performance. [1][2] Furthermore, 2-ME is considered a more environmentally friendly solvent option.[3]

These application notes provide detailed protocols for the use of **2-Methoxyethanol** as both a primary solvent and a co-solvent in the fabrication of methylammonium lead iodide (MAPbl₃) and formamidinium lead iodide (FAPbl₃)-based perovskite solar cells.

Key Advantages of Using 2-Methoxyethanol

- Improved Film Morphology: The use of 2-ME can result in perovskite films with smaller, more uniform crystals and better surface coverage, reducing pinholes.[1][2]
- Enhanced Device Performance: By improving film quality, 2-ME can lead to higher opencircuit voltage (Voc) and fill factor (FF), ultimately increasing the power conversion efficiency



(PCE).[1]

- Alternative to Conventional Solvents: 2-ME offers a more volatile and potentially greener alternative to high-boiling-point solvents like DMF.[3]
- Enables Antisolvent-Free Processing: Certain protocols utilizing 2-ME and additives allow for the fabrication of high-quality perovskite films without the need for an antisolvent dripping step, simplifying the manufacturing process.[4]

Challenges and Considerations

- Precursor Solution Instability: Perovskite precursor solutions based on 2-ME can degrade rapidly, sometimes within a few hours. This can lead to the formation of impurities like PbI₂ and negatively impact device performance and reproducibility.[5]
- Control of Crystallization: The high volatility of 2-ME can lead to rapid and sometimes uncontrolled nucleation and crystal growth. The use of co-solvents and additives is often necessary to modulate this process.[3][6]

Data Presentation: Performance of Perovskite Solar Cells Fabricated Using 2-Methoxyethanol

The following table summarizes the performance of perovskite solar cells fabricated using different perovskite compositions and fabrication methods involving **2-Methoxyethanol**.



Perovs kite Comp osition	Fabric ation Metho d	Solven t Syste m	Additiv e(s)	Voc (V)	Jsc (mA/c m²)	FF (%)	PCE (%)	Device Archit ecture
MAPbl3	Spin- Coating (Antisol vent- Free)	2- Methox yethano I	N- Methylp yrrolido ne (NMP)	0.98 ± 0.01	17.7 ± 0.2	75 ± 1	13 ± 0.3	p-i-n
Triple Anion (I, CI, Acetate)	Spin- Coating	2- Methox yethano I	-	-	-	-	15.3	p-i-n
(FAPbI3)0.95(MA PbBr3)0.	Bar- Coating	2- Methox yethano I	n- cyclohe xyl-2- pyrrolid one	-	-	-	>20	-
MAPbl3	Spin- Coating	DMF:2- ME (4:1)	-	-	-	-	~1.56	Flexible

Experimental Protocols

Protocol 1: Antisolvent-Free Spin-Coating of MAPbl₃ using 2-Methoxyethanol and NMP Additive

This protocol describes the fabrication of a MAPbI₃ perovskite layer using a one-step, antisolvent-free spin-coating method.

- 1. Precursor Solution Preparation:
- Inside a nitrogen-filled glovebox, dissolve an equimolar ratio of lead(II) iodide (PbI₂) and methylammonium iodide (MAI) in **2-Methoxyethanol** (2-ME) to achieve a concentration of



0.8 M.

- To this solution, add N-Methylpyrrolidone (NMP) corresponding to 40 mol% of the MAPbI3.
- Stir the solution for a minimum of 3 hours before use.[3][4]
- 2. Perovskite Film Deposition:
- Transfer the prepared substrates (e.g., ITO/PEDOT:PSS/MeO-2PACz) and the precursor solution into a nitrogen-purged environment.
- Dispense an adequate amount of the MAPbl₃ precursor solution onto the substrate.
- Spin-coat the substrate at 5000 RPM for 20 seconds.[1]
- 3. Annealing:
- Immediately transfer the spin-coated substrate to a hotplate inside the nitrogen-purged glovebox.
- Anneal the film at 100 °C for 10 minutes.[1]
- 4. Subsequent Layers:
- Proceed with the deposition of the electron transport layer (e.g., PCBM) and metal electrode (e.g., Al/Ag) to complete the device.[3]

Protocol 2: Bar-Coating of (FAPbl₃)_{0.95}(MAPbBr₃)_{0.05} for Large-Area Devices

This protocol outlines a general procedure for fabricating large-area perovskite films using a bar-coating technique with a 2-ME based precursor solution.

- 1. Precursor Solution Preparation:
- In a nitrogen-filled glovebox, prepare a precursor solution of (FAPbl3)0.95(MAPbBr3)0.05 in **2-Methoxyethanol**.
- Incorporate n-cyclohexyl-2-pyrrolidone (CHP) as an additive to the precursor solution. The
 optimal concentration of CHP may need to be determined empirically but can be around 36
 mol%.[6]
- Stir the solution until all precursors are fully dissolved.
- 2. Perovskite Film Deposition:



- This process is typically carried out in a controlled environment (e.g., glovebox).
- Fix the substrate onto a flat surface.
- Dispense a line of the precursor solution at one end of the substrate.
- A wire-wound bar or Meyer rod is then drawn across the substrate at a constant speed to spread the solution and form a wet film.
- An air knife may be used in conjunction with the bar-coater to assist in solvent evaporation and control film drying dynamics.[6]

3. Annealing:

- Transfer the coated substrate to a hotplate.
- Anneal the film at a temperature typically between 135 °C and 150 °C. The optimal time and temperature should be determined experimentally to ensure the complete conversion to the desired perovskite phase.

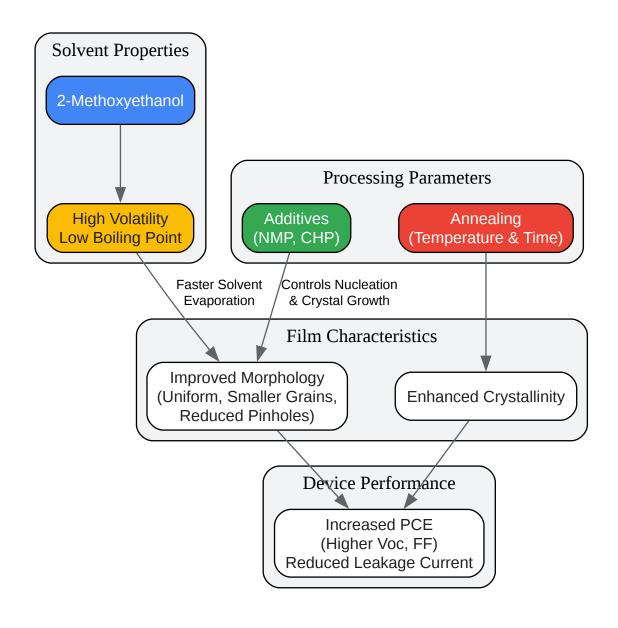
Mandatory Visualizations



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Caption: Experimental workflow for perovskite solar cell fabrication using **2-Methoxyethanol**.





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Caption: Influence of **2-Methoxyethanol** on perovskite film properties and device performance.

Characterization Protocols

- 1. X-ray Diffraction (XRD):
- Purpose: To determine the crystal structure and phase purity of the perovskite film.
- Instrument: A standard powder X-ray diffractometer with Cu K α radiation (λ = 1.5406 Å).
- Sample Preparation: The perovskite film on its substrate (e.g., ITO glass) is mounted directly onto the sample holder.

Methodological & Application





Typical Parameters:

Scan Range (2θ): 10° - 60°

Step Size: 0.02°

• Scan Speed: 2°/minute

- Analysis: The resulting diffraction pattern is compared to reference patterns for the expected perovskite phase (e.g., cubic for MAPbI₃) and potential impurities like PbI₂ (which has a characteristic peak at ~12.6°).
- 2. Scanning Electron Microscopy (SEM):
- Purpose: To visualize the surface morphology, grain size, and uniformity of the perovskite film.
- Instrument: A field-emission scanning electron microscope (FE-SEM).
- Sample Preparation: A small piece of the perovskite-coated substrate is mounted on an SEM stub using conductive carbon tape. A thin conductive layer (e.g., gold or carbon) may be sputtered onto the surface to prevent charging, although modern FE-SEMs with low vacuum modes can often image uncoated samples.
- Typical Parameters:
- Accelerating Voltage: 5 10 kV
- Working Distance: 5 10 mm
- Magnification: 10,000x 50,000x for detailed grain structure analysis.
- Analysis: The images are analyzed to assess grain size distribution, the presence of pinholes
 or defects, and the overall film coverage. Cross-sectional SEM can also be used to
 determine the film thickness.

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- To cite this document: BenchChem. [Application Notes and Protocols for 2-Methoxyethanol in Perovskite Solar Cell Fabrication]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045455#2-methoxyethanol-in-perovskite-solar-cell-fabrication]

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